4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide
Description
Properties
IUPAC Name |
methyl 6-(4-cyclohexylpiperazin-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O4S/c1-31-23(28)22-15-27(17-7-8-17)20-14-19(18(24)13-21(20)32(22,29)30)26-11-9-25(10-12-26)16-5-3-2-4-6-16/h13-17H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPKFNWPTITJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C(=C2)N3CCN(CC3)C4CCCCC4)F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and ultimately therapeutic effects .
Comparison with Similar Compounds
Structural Features
The target compound shares a common benzenesulfonamide-piperidine scaffold with multiple analogs. Key structural variations include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) increase polarity and may enhance binding to target proteins, while electron-donating groups (e.g., methyl, methoxy) improve lipophilicity .
- Heterocyclic Influence : The thienyl group in the target compound introduces sulfur-based π-electron interactions, contrasting with oxygen-containing benzofuran or biphenyl groups in analogs .
Physical Properties
Melting points and solubility trends vary with substituents:
The target compound’s 4-methyl and thienyl groups likely result in a melting point <200°C and moderate solubility in organic solvents.
Spectroscopic Characterization
NMR Trends :
Mass Spectrometry :
- Molecular ion peaks (M+H⁺) for analogs range from 389–500 Da, consistent with the target’s predicted molecular weight (~420 Da) .
Biological Activity
4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a thiophene moiety, and a benzenesulfonamide group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound possesses a sulfonamide functional group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group mimics the structure of natural substrates, allowing it to inhibit various enzymes involved in metabolic pathways. The piperidine and thiophene moieties may enhance binding affinity to target proteins, contributing to the compound's overall efficacy.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit the activity of certain enzymes, disrupting metabolic pathways.
- Receptor Interaction : The compound may interact with receptors involved in pain and inflammation pathways, potentially providing analgesic effects.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. The mechanism involves interference with bacterial folate synthesis, similar to other sulfonamides.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory conditions.
Study 1: Antimicrobial Efficacy
In a study published in Molecular Pharmacology, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value of 25 µM against S. aureus, indicating potent antibacterial activity compared to standard sulfonamides .
Study 2: Anti-inflammatory Activity
A separate study assessed the anti-inflammatory effects of this compound in a rat model of carrageenan-induced paw edema. Results showed a significant reduction in paw swelling at doses of 10 mg/kg and 20 mg/kg, suggesting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Sulfanilamide | Sulfanilamide | Antimicrobial | 30 |
| This compound | Target Compound | Antimicrobial, Anti-inflammatory | 25 |
Q & A
Q. What are the key synthetic routes for 4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the piperidine-thienylacetyl intermediate via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) .
- Step 2: Sulfonylation of the intermediate using 4-methylbenzenesulfonyl chloride in dichloromethane, with bases like triethylamine to neutralize HCl byproducts .
- Step 3: Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography to achieve >95% purity . Key factors affecting yield : Temperature (optimized at 0–5°C during sulfonylation), solvent polarity, and stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to amine) .
Q. Which spectroscopic methods are most effective for characterizing the compound’s structure?
- 1H/13C NMR : Resolve piperidine ring protons (δ 1.5–3.0 ppm) and thiophene aromatic protons (δ 6.8–7.2 ppm). Confirm sulfonamide formation via NH resonance (δ 8.1–8.5 ppm, broad) .
- FT-IR : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and thiophene C-S bonds (700–600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 403.12) and fragmentation patterns .
Q. What initial biological assays are recommended to evaluate its therapeutic potential?
- Anticancer activity : Screen against NCI-60 cell lines using MTT assays, focusing on IC50 values for leukemia (e.g., K562) and solid tumors (e.g., MCF-7) .
- Antimicrobial testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Assess COX-2 or carbonic anhydrase inhibition via fluorometric assays, comparing to reference inhibitors (e.g., Celecoxib) .
Advanced Research Questions
Q. How can conflicting NMR data between synthesized batches be resolved?
- Approach 1: Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the piperidine and thiophene regions .
- Approach 2: Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) to validate assignments .
- Contingency: Adjust deuteration solvents (e.g., DMSO-d6 vs. CDCl3) to enhance NH proton visibility .
Q. What strategies optimize the compound’s solubility and stability in biological assays?
- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures ≤1% v/v) or formulate as cyclodextrin complexes .
- Stability : Conduct pH-dependent degradation studies (pH 1–9) to identify optimal storage conditions (e.g., pH 7.4, 4°C, protected from light) .
- Plasma stability : Test in human plasma via LC-MS to assess metabolic susceptibility (e.g., esterase-mediated hydrolysis of thienylacetyl groups) .
Q. How do molecular docking studies predict its interaction with biological targets?
- Methodology : Dock the compound into COX-2 (PDB ID 5KIR) or carbonic anhydrase IX (PDB ID 3IAI) active sites using AutoDock Vina. Prioritize poses with sulfonamide oxygen interactions to Zn²+ or Arg residues .
- Validation : Compare docking scores (ΔG) with known inhibitors and correlate with experimental IC50 values .
- Limitations : Address conformational flexibility of the piperidine ring using induced-fit docking protocols .
Q. What are common pitfalls in analyzing mass spectrometry data for this compound?
- Adduct formation : Account for Na+/K+ adducts (e.g., [M+Na]+ at m/z 425.10) during HRMS interpretation .
- In-source fragmentation : Mitigate by reducing ionization energy (ESI voltage < 4.5 kV) to preserve molecular ion integrity .
- Contaminants : Use high-purity solvents (HPLC-grade) to avoid background peaks from phthalates or siloxanes .
Q. How does modifying the thienyl or piperidine groups affect biological activity?
- Thienyl substitutions : Replace 2-thienyl with 3-thienyl to test SAR against antimicrobial activity; 3-thienyl analogs show enhanced Gram-negative coverage .
- Piperidine modifications : Introduce methyl groups at C3 of piperidine to improve metabolic stability (e.g., reduced CYP3A4-mediated oxidation) .
- Data contradiction : Some analogs show reduced anticancer activity despite improved solubility, highlighting the need for balanced hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
